molecular formula C17H13FN4S B274776 6-(4-fluorophenyl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-fluorophenyl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No. B274776
M. Wt: 324.4 g/mol
InChI Key: NTVALTGQFSJJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-fluorophenyl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the triazolothiadiazine family, which has been extensively studied for its diverse biological activities. In

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. However, studies have suggested that this compound exerts its biological activity by interacting with various cellular targets, including enzymes and receptors. The exact mechanism of action may vary depending on the specific biological activity being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. Some of the significant effects include:
1. Induction of apoptosis: This compound has been shown to induce apoptosis in various cancer cell lines.
2. Inhibition of inflammation: this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Anti-microbial activity: This compound has been shown to exhibit strong anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages and limitations of using 6-(4-fluorophenyl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine in lab experiments depend on the specific research area being studied. Some of the advantages include:
1. High potency: This compound exhibits high potency against various biological targets, making it a potential candidate for drug development.
2. Diverse biological activities: this compound exhibits diverse biological activities, making it a potential candidate for various research areas.
Some of the limitations include:
1. Limited information on the mechanism of action: The exact mechanism of action of this compound is not fully understood, which may limit its application in some research areas.
2. Limited information on the toxicity profile: The toxicity profile of this compound is not fully understood, which may limit its application in some research areas.

Future Directions

There are several future directions for the research of 6-(4-fluorophenyl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. Some of the potential research areas include:
1. Drug development: This compound exhibits high potency against various biological targets, making it a potential candidate for drug development.
2. Mechanistic studies: Further studies are needed to understand the exact mechanism of action of this compound, which may lead to the development of more potent and specific compounds.
3. Toxicity studies: More studies are needed to understand the toxicity profile of this compound, which may help to determine its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that exhibits diverse biological activities and has potential applications in various fields of scientific research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop more potent and specific compounds for various research areas.

Synthesis Methods

The synthesis of 6-(4-fluorophenyl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 4-methylbenzenesulfonamide, 4-fluoroaniline, and thiosemicarbazide in the presence of phosphorus oxychloride and triethylamine. The reaction proceeds through a cyclization process, which results in the formation of the desired product. The yield of the synthesis method is reported to be around 70%.

Scientific Research Applications

6-(4-fluorophenyl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research areas where this compound has been studied include:
1. Anti-cancer activity: Studies have shown that this compound exhibits strong anti-cancer activity against various cancer cell lines.
2. Anti-inflammatory activity: This compound has been found to possess potent anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory disorders.
3. Anti-microbial activity: this compound has been shown to exhibit strong anti-microbial activity against various bacterial and fungal strains.

properties

Molecular Formula

C17H13FN4S

Molecular Weight

324.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C17H13FN4S/c1-11-2-4-13(5-3-11)16-19-20-17-22(16)21-15(10-23-17)12-6-8-14(18)9-7-12/h2-9H,10H2,1H3

InChI Key

NTVALTGQFSJJRE-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)F

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=C(C=C4)F

Origin of Product

United States

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